(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid
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Overview
Description
(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methyl groups. It is used as a reagent in the synthesis of complex organic molecules and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Scientific Research Applications
(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The primary mechanism of action for (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The fluoro, methoxy, and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- (2-Fluoro-3-methoxyphenyl)boronic acid
- (2-Fluoro-4-methoxyphenyl)boronic acid
- (2-Fluoro-3-methylphenyl)boronic acid
Comparison: (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is unique due to the specific arrangement of its substituents, which can affect its reactivity and selectivity in chemical reactions. For example, the presence of both fluoro and methoxy groups can enhance its electron-donating and electron-withdrawing properties, making it a versatile reagent in various synthetic applications. Compared to its analogs, this compound may offer improved performance in certain reactions due to these unique electronic effects.
Biological Activity
(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10BFO2
- Molecular Weight : 167.97 g/mol
- IUPAC Name : this compound
Boronic acids, including this compound, are known to interact with various biological targets, notably proteins involved in cellular signaling pathways. The mechanism often involves reversible covalent bonding to diols in glycoproteins, which can modulate their function. This property is particularly significant in the context of insulin regulation and cancer therapeutics.
Biological Activity
- Insulin Interaction : Research indicates that certain boronic acids can stabilize insulin by binding to its active site, enhancing its conformational stability. A theoretical model demonstrated that this compound may exhibit similar properties, potentially acting as an insulin stabilizer .
- Antiviral Properties : Studies have shown that boronic acids can inhibit viral proteases, contributing to their antiviral activity. For instance, modifications of boronic acid derivatives have been linked to significant inhibition of the SARS-CoV-2 3CL protease, suggesting potential applications in treating viral infections .
- Cytotoxicity and Selectivity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary results indicate low cytotoxicity at concentrations up to 100 µM, making it a candidate for further therapeutic exploration without significant adverse effects .
Table 1: Summary of Biological Activities
Case Study: Insulin Stabilization
A computational study utilized molecular docking techniques to evaluate the interaction between this compound and insulin. The results indicated a promising binding affinity, suggesting that this compound could enhance insulin's stability and efficacy in therapeutic applications.
Case Study: Antiviral Activity Against SARS-CoV-2
In a preclinical model, derivatives of boronic acids demonstrated significant antiviral activity against SARS-CoV-2 by inhibiting the 3CL protease essential for viral replication. This positions this compound as a candidate for further development in antiviral therapies.
Properties
IUPAC Name |
(2-fluoro-3-methoxy-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(9(11)12)7(10)8(5)13-2/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPFHUUBGLZPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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